(S)-5,6,7,8-Tetrahydroindolizin-7-amine
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Overview
Description
(S)-5,6,7,8-Tetrahydroindolizin-7-amine is a chiral amine compound with a unique indolizine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroindolizin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-5,6,7,8-Tetrahydroindolizin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-5,6,7,8-Tetrahydroindolizin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-5,6,7,8-Tetrahydroindolizin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways.
Comparison with Similar Compounds
Indolizine: A structurally related compound with similar chemical properties.
Tetrahydroquinoline: Another chiral amine with comparable applications in medicinal chemistry.
Pyrrolidine: A simpler amine that shares some reactivity patterns with (S)-5,6,7,8-Tetrahydroindolizin-7-amine.
Uniqueness: this compound stands out due to its unique indolizine structure, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.
Biological Activity
(S)-5,6,7,8-Tetrahydroindolizin-7-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound features a tetrahydroindolizin core structure that is known for its diverse biological properties. The synthesis typically involves the reduction of 5,6,7,8-tetrahydroindolizin-7-one using hydrazine hydrate in the presence of catalysts such as iron(III) chloride. This method allows for the generation of the amine under controlled conditions, optimizing yield and purity.
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various molecular targets including enzymes and receptors through its amine group. This interaction may modulate several biological pathways, leading to potential therapeutic effects such as anti-cancer and anti-microbial activities.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of tetrahydroindolizin derivatives against cancer cell lines. For instance:
- Case Study 1 : A related compound demonstrated an IC50 value of 0.2 µM against the HCT-116 colon cancer cell line . This suggests that tetrahydroindolizin derivatives may exhibit significant anti-cancer properties.
- Case Study 2 : Another study found that a compound with a similar structure showed selective cytotoxicity at sub-micromolar concentrations towards colon cancer and leukemia cell lines . The NCI's COMPARE analysis further confirmed this selectivity across multiple cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound compared to similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Indolizine | Lacks amine group | Limited biological activity |
5,6,7,8-Tetrahydroindolizin-7-one | Ketone precursor | Precursor for synthesis |
This compound | Contains amine group | Potential anti-cancer properties |
This table illustrates how the presence of the amine group in this compound may enhance its reactivity and biological activity compared to its analogs.
Research Applications
The compound has several applications in scientific research:
- Enzyme Interaction Studies : It is used to study enzyme interactions and as a potential ligand in biochemical assays.
- Drug Design : Ongoing research is exploring its potential as a pharmacophore in drug design due to its promising biological activities.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(7S)-5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m0/s1 |
InChI Key |
OFHLBABNSDKHMX-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN2C=CC=C2C[C@H]1N |
Canonical SMILES |
C1CN2C=CC=C2CC1N |
Origin of Product |
United States |
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